Asteltoxin

Description

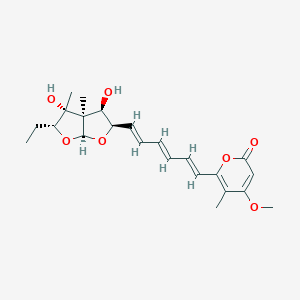

Structure

3D Structure

Properties

IUPAC Name |

6-[(1E,3E,5E)-6-[(2R,3R,3aR,4R,5R,6aS)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O7/c1-6-18-23(4,26)22(3)20(25)16(29-21(22)30-18)12-10-8-7-9-11-15-14(2)17(27-5)13-19(24)28-15/h7-13,16,18,20-21,25-26H,6H2,1-5H3/b8-7+,11-9+,12-10+/t16-,18-,20+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXPJKFETRLRAS-AHUKKWBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C2(C(C(OC2O1)C=CC=CC=CC3=C(C(=CC(=O)O3)OC)C)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@]([C@]2([C@H]([C@H](O[C@H]2O1)/C=C/C=C/C=C/C3=C(C(=CC(=O)O3)OC)C)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101046614 | |

| Record name | Asteltoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101046614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79663-49-3 | |

| Record name | 6-[(1E,3E,5E)-6-[(2R,3R,3aR,4R,5R,6aS)-5-Ethylhexahydro-3,4-dihydroxy-3a,4-dimethylfuro[2,3-b]furan-2-yl]-1,3,5-hexatrien-1-yl]-4-methoxy-5-methyl-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79663-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asteltoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079663493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asteltoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101046614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Asteltoxin on Mitochondrial F1-ATPase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Asteltoxin and Mitochondrial F1-ATPase

This compound is a polyene α-pyrone mycotoxin characterized by a distinctive bis(tetrahydrofuran) moiety, which is crucial for its biological activity.[1] Its primary cellular target is the mitochondrial F1F0-ATP synthase (also known as Complex V), a multi-subunit enzyme complex responsible for the synthesis of ATP through oxidative phosphorylation.

The F1F0-ATP synthase consists of two main domains: the F0 domain, embedded in the inner mitochondrial membrane, which functions as a proton channel, and the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis and hydrolysis. The F1 domain is composed of five different subunits with the stoichiometry α3β3γδε. The catalytic sites are located on the β subunits.[2]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting the F1 portion of the ATP synthase complex. This interaction inhibits both ATP synthesis and ATP hydrolysis.[1] The primary mechanism involves the binding of this compound to the β subunit of the F1-ATPase.[3] This binding is analogous to that of aurovertin, a structurally similar mycotoxin.[3] The binding of these inhibitors is thought to prevent the conformational changes in the β subunits that are necessary for the catalytic cycle of ATP synthesis and hydrolysis.[4]

Binding Site and Inhibition Kinetics

While a precise crystal structure of this compound bound to F1-ATPase is not available, evidence suggests it shares a binding site with aurovertin.[3] Aurovertin binds to a hydrophobic cleft between the nucleotide-binding domain and the C-terminal domain of the β subunits.[4] The inhibition by aurovertin is characterized as mixed and non-competitive.[3][5] Given the structural and functional similarities, it is highly probable that this compound also acts as a mixed, non-competitive inhibitor of F1-ATPase.

Downstream Cellular Effects

The inhibition of F1-ATPase by this compound leads to a significant disruption of cellular energy metabolism. The immediate consequence is a decrease in mitochondrial ATP synthesis. This leads to an increase in the AMP/ATP ratio within the cell, which in turn activates AMP-activated protein kinase (AMPK).[1] Activated AMPK then suppresses the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.[1]

Quantitative Data on F1-ATPase Inhibition

Direct quantitative data for the inhibition of mitochondrial F1-ATPase by this compound, such as IC50 or Ki values, are not extensively reported in the scientific literature. However, qualitative studies demonstrate its high potency. For instance, the addition of 15 nmol of this compound to isolated rat liver mitochondria has been shown to completely prevent state 3 and state 4 respiration, indicating a potent inhibition of the energy transfer system.[4][6]

To provide a quantitative context, the inhibitory constants for the closely related compound, aurovertin, are presented below as a proxy.

| Inhibitor | Target | Parameter | Value | Organism/System | Reference |

| Aurovertin | F1F0-ATPase (ATP Synthesis) | Ki | 25 nM | Bovine Heart Mitochondria | [7][8] |

| Aurovertin | F1F0-ATPase (ATP Hydrolysis) | Ki | 120 nM | Bovine Heart Mitochondria | [7][8] |

| Resveratrol | F0F1-ATPase/ATP synthase | IC50 | 12–28 µM | Rat Brain and Liver | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory action of compounds like this compound on mitochondrial F1-ATPase.

Isolation of Mitochondria

Mitochondria can be isolated from various tissues, such as rat liver or bovine heart, by differential centrifugation.

-

Homogenization: Mince the tissue and homogenize in a cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

-

Mitochondrial Pelleting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

-

Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.

-

Final Suspension: Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

F1-ATPase Activity Assay (ATP Hydrolysis)

The rate of ATP hydrolysis can be measured using a coupled-enzyme spectrophotometric assay. This assay couples the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[2]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl (pH 8.0)

-

50 mM KCl

-

2 mM MgCl2

-

1 mM phosphoenolpyruvate

-

0.25 mM NADH

-

Pyruvate kinase (10 units/mL)

-

Lactate dehydrogenase (15 units/mL)

-

Isolated mitochondria or purified F1-ATPase

-

-

Initiation: Add ATP to a final concentration of 2-5 mM to start the reaction.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the mitochondria or F1-ATPase with varying concentrations of this compound for a set period before initiating the reaction with ATP.

ATP Synthesis Assay

ATP synthesis can be measured by a variety of methods, including a luciferin/luciferase-based bioluminescence assay.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Assay buffer (e.g., 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, pH 7.4)

-

Respiratory substrate (e.g., 5 mM succinate and 1 µM rotenone)

-

ADP (e.g., 100 µM)

-

Luciferin/luciferase reagent

-

Isolated mitochondria

-

-

Initiation: Add the respiratory substrate to energize the mitochondria and initiate ATP synthesis.

-

Measurement: Measure the light output using a luminometer. The amount of light produced is proportional to the amount of ATP synthesized.

-

Inhibition Assay: Pre-incubate the mitochondria with this compound before the addition of the respiratory substrate to determine its effect on ATP synthesis.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling cascade initiated by this compound's inhibition of F1-ATPase.

Experimental Workflow for F1-ATPase Inhibition Assay

Caption: Workflow for determining F1-ATPase inhibition by this compound.

Conclusion

This compound is a potent mycotoxin that targets a critical component of cellular energy production, the mitochondrial F1-ATPase. Its mechanism of action, through the inhibition of both ATP synthesis and hydrolysis, leads to significant downstream effects on cellular signaling pathways. While precise quantitative data on its inhibitory potency remains to be fully elucidated, its similarity to aurovertin provides a strong framework for understanding its biochemical interactions. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and professionals engaged in the study of mitochondrial function, toxicology, and the development of novel therapeutic agents targeting cellular metabolism. Further research into the specific binding kinetics and structural interactions of this compound with F1-ATPase will be invaluable in fully understanding its biological impact.

References

- 1. matilda.science [matilda.science]

- 2. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic basis for differential inhibition of the F1Fo‐ATPase by aurovertin | Semantic Scholar [semanticscholar.org]

- 4. Inhibition of mitochondrial respiration by this compound, a respiratory toxin from Emericella variecolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic basis for differential inhibition of the F1Fo-ATPase by aurovertin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by Aurovertin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Pathway of Asteltoxin A

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the biosynthetic pathway of Asteltoxin A, a mycotoxin produced by fungi such as Aspergillus stellatus and Emericella variecolor.[1][2] The pathway involves a complex series of enzymatic reactions, beginning with polyketide synthesis and culminating in the formation of the characteristic bis(tetrahydrofuran) and α-pyrone moieties.[1] This guide details the genetic basis, key enzymatic steps, and the experimental evidence that has elucidated this fascinating metabolic route.

Overview of the this compound A Biosynthetic Pathway

This compound A is a polyketide-derived mycotoxin known for its potent inhibition of mitochondrial ATP synthase.[1] Its biosynthesis is orchestrated by a dedicated gene cluster (ast) first identified in Emericella variecolor.[1] The pathway initiates with the assembly of a linear polyketide chain by a highly-reducing polyketide synthase (HR-PKS). This chain undergoes a series of post-PKS modifications, including oxidation, epoxidation, and a remarkable cascade of cyclizations and rearrangements to form the final complex structure.[1]

The key steps, elucidated through isotopic labeling studies and genetic analysis, are:

-

Polyketide Chain Assembly: Formation of a linear polyene precursor from acetate, propionate, and methionine units.[1][2]

-

Oxidative Tailoring: A series of oxidation and epoxidation reactions on the polyene chain.[1]

-

Cascade Cyclization and Rearrangement: A critical step catalyzed by a bifunctional enzyme that first opens the epoxide rings and then orchestrates a semi-pinacol rearrangement to form the core 2,8-dioxabicyclo[3.3.0]octane structure.[1]

-

Final Assembly: Formation of the α-pyrone ring and attachment to the bis(tetrahydrofuran) moiety.

Genetic Basis: The ast Gene Cluster

The biosynthesis of this compound A is encoded by the ast gene cluster found in Emericella variecolor NHL 2881.[1][3] The cluster contains genes encoding the core synthase, tailoring enzymes, a transporter, and a regulatory protein.

| Gene | Proposed Function | Role in Pathway |

| astA | Highly-Reducing Polyketide Synthase (HR-PKS) | Assembles the initial polyketide backbone from starter and extender units. |

| astB | FAD-dependent Monooxygenase | Catalyzes epoxidation reactions on the linear polyene intermediate. |

| astC | Methyltransferase | Incorporates methyl groups from S-adenosyl methionine (SAM) onto the polyketide chain. |

| astD | Epoxide Hydrolase / Semi-pinacolase (SPase) | A key bifunctional enzyme that catalyzes the epoxide ring opening and subsequent semi-pinacol rearrangement to form the bis(tetrahydrofuran) core.[1] |

| astE | Transcription Factor | Regulates the expression of other genes within the ast cluster. |

| astF | MFS Transporter | Exports the final this compound A molecule out of the fungal cell. |

Note: The functions of the genes in the ast cluster are largely putative, based on homology, with the exception of astD, which has been functionally characterized.[1]

Quantitative Data: Precursor Stoichiometry

| Precursor | Molar Units Required | Source / Role |

| Propionyl-CoA | 1 | Starter unit for the polyketide chain. |

| Malonyl-CoA | 8 | Extender units for polyketide chain elongation (derived from Acetyl-CoA). |

| S-adenosyl methionine (SAM) | 3 | Donor for three methylation steps on the polyketide backbone. |

Key Enzymatic Reactions and Intermediates

The biosynthesis is a highly coordinated process. The central transformation involves the formation of the bis(tetrahydrofuran) structure, a reaction that has fascinated chemists and biochemists alike.

Step 1: Polyketide Synthesis (AstA) The pathway begins with the HR-PKS, AstA, which uses one molecule of propionyl-CoA as a starter unit and eight molecules of malonyl-CoA as extender units. Three methylation steps, catalyzed by the methyltransferase domain of the PKS (or a separate AstC enzyme), utilize SAM to add methyl groups, forming a linear polyene precursor.[1]

Step 2: Polyepoxidation (AstB) The FAD-dependent monooxygenase, AstB, is proposed to catalyze the stereospecific epoxidation of the polyene chain at specific double bonds, creating a poly-epoxide intermediate.[1]

Step 3: Epoxide Hydrolysis and Semi-Pinacol Rearrangement (AstD) This is the key step in the formation of the this compound A core. The bifunctional enzyme AstD (also referred to as MrvD) first acts as an epoxide hydrolase, catalyzing the regioselective opening of the epoxide rings to form an epoxy alcohol intermediate. Subsequently, the semi-pinacolase (SPase) activity of the same enzyme catalyzes a type III semi-pinacol rearrangement.[1] This rearrangement involves a 1,2-carbon bond migration (a C4 → C6 shift), which constructs the sterically congested 2,8-dioxabicyclo[3.3.0]octane ring system.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Biosynthesis of this compound by cultures of Emericella variecolor. The role of propionate in the biosynthesis and evidence for a 1,2-bond migration in the formation of the bistetrahydrofuran moiety - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Stable isotope labelling studies on the biosynthesis of asticolorin C by Aspergillus multicolor. Evidence for a symmetrical intermediate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Asteltoxin Producing Fungal Strains and Their Isolation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of asteltoxin-producing fungal strains, their isolation, and the methodologies for extracting, purifying, and characterizing this potent mycotoxin. This compound, a polyene pyrone mycotoxin, is a known inhibitor of mitochondrial ATP synthesis and hydrolysis, making it a molecule of significant interest for its potential therapeutic applications.

This compound-Producing Fungal Strains

This compound and its derivatives are produced by a variety of fungal species, primarily within the genera Aspergillus, Emericella, and Pochonia. The initial discovery of this compound was from toxic maize cultures of Aspergillus stellatus.[1][2][3][4] Since then, several other fungal strains have been identified as producers of this compound and its analogs.

| Fungal Strain | This compound Derivative(s) | Source of Isolation (if specified) |

| Aspergillus stellatus (Curzi) | This compound A | Toxic maize meal |

| Emericella variecolor | This compound A, Diasteltoxins A-C | Sponge-derived mutant strain (for diasteltoxins) |

| Pochonia bulbillosa | Asteltoxins B, C, D | Not specified |

| Aspergillus sp. SCSIO XWS02F40 | Asteltoxins E, F | Marine Sponge (Callyspongia sp.) |

| Aspergillus ochraceopetaliformis | This compound G | Not specified |

| Pochonia suchlasporia var. suchlasporia TAMA 87 | This compound H, Asteltoxins U, V | Soil |

| Aspergillus karnatakaensis | Asteltoxins | Not specified |

| Aspergillus aeneus | Asteltoxins | Not specified |

| Aspergillus terreus | Asteltoxins | Not specified |

| Aspergillus alabamensis | Asteltoxins | Not specified |

| Aspergillus qinqixianii | This compound | Desert soil |

Isolation of this compound-Producing Fungi

The isolation of fungal strains capable of producing this compound can be achieved from various environmental sources, with soil and marine organisms being particularly fruitful.

Isolation from Soil

A general workflow for isolating this compound-producing fungi from soil is depicted below. This process involves sample collection, serial dilution, plating on selective media, and subsequent identification.

Isolation from Marine Sponges

Marine sponges are a rich source of novel fungal species, including those that produce this compound. The isolation protocol for a marine-derived fungus such as Aspergillus sp. SCSIO XWS02F40 involves several key steps.

A detailed experimental protocol for the isolation of fungi from marine sponges is as follows:

-

Sample Collection : Collect the marine sponge (e.g., Callyspongia sp.) from its natural habitat.

-

Surface Sterilization : Wash the sponge sample with a 0.01% sodium hypochlorite solution for one minute, followed by rinsing three times with sterilized seawater. This step is crucial to remove epiphytic microorganisms.

-

Tissue Homogenization : Aseptically dry the sponge on sterile filter paper and homogenize a small piece of the inner tissue.

-

Plating : Place small aliquots of the homogenized tissue onto a suitable agar medium for marine fungi, such as Malt Extract Agar Base (MB) prepared with seawater. The composition of MB agar is typically 15 g malt extract, 10 g sea salt, and 15 g agar per 1000 mL of distilled water.

-

Incubation : Incubate the plates at approximately 25°C for 7-14 days, monitoring for fungal growth.

-

Isolation and Purification : Isolate individual fungal colonies based on their morphology and subculture them onto fresh plates to obtain pure cultures.

-

Identification : Identify the pure fungal isolates using a combination of morphological characteristics (colony appearance, sporulation structures) and molecular techniques, such as sequencing the Internal Transcribed Spacer (ITS) region of the ribosomal DNA.[5]

Cultivation and Fermentation for this compound Production

Solid-state fermentation (SSF) is a commonly employed technique for the production of this compound by fungal strains. This method involves growing the fungus on a solid substrate with a limited amount of free water.

Solid-State Fermentation Protocol (Pochonia suchlasporia)

The following protocol is based on the cultivation of Pochonia suchlasporia TAMA 87 for the production of this compound H, U, and V.[6]

-

Media Preparation : Prepare a solid medium in Erlenmeyer flasks. A suitable medium consists of rolled barley and peeled oats, moistened with a YTP solution (yeast extract, sodium L-tartrate dihydrate, and KH2PO4 in distilled water).

-

Inoculation : Inoculate the sterilized solid medium with mycelial discs from a fresh culture of P. suchlasporia.

-

Incubation : Incubate the flasks under static conditions at 22°C for 22 days.

-

Harvesting : After the incubation period, the fungal culture is ready for extraction.

The general workflow for solid-state fermentation and subsequent extraction is illustrated below.

Extraction and Purification of this compound

The extraction and purification of this compound from fungal cultures typically involve solvent extraction followed by a series of chromatographic steps.

Detailed Extraction and Purification Protocol

The following is a composite protocol based on methods described for the purification of this compound and its derivatives.[7][8]

-

Extraction :

-

To the solid-state fermentation culture, add a suitable organic solvent such as methanol or ethyl acetate.

-

Shake the mixture and allow it to stand overnight at room temperature to ensure thorough extraction.

-

Filter the mixture to separate the fungal biomass from the solvent extract.

-

Concentrate the filtrate under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning :

-

Partition the crude extract between ethyl acetate and water.

-

Collect the ethyl acetate-soluble fraction, which will contain the this compound.

-

Further partition the active ethyl acetate fraction between n-hexane and 90% aqueous methanol. The this compound will preferentially partition into the 90% methanol phase.[7]

-

-

Silica Gel Column Chromatography :

-

Subject the active methanol-soluble portion to silica gel column chromatography.

-

Elute the column with a gradient of chloroform and methanol or hexane and ethyl acetate. For example, a stepwise gradient of hexane/EtOAc (90:10, 50:50, 30:70, 10:90, v/v) can be used.[9]

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

ODS Column Chromatography :

-

Further purify the this compound-containing fractions using open ODS (octadecylsilane) column chromatography.

-

Elute with a gradient of methanol and water (e.g., 7:3 v/v).[7]

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

The final purification step is typically performed using reversed-phase preparative HPLC.

-

A C18 or C30 column can be used.[9]

-

An isocratic or gradient elution with a mobile phase of methanol and water is commonly employed. For example, isocratic elution with 55% aqueous methanol.[9]

-

Monitor the elution at a suitable wavelength (e.g., 254 nm or 378 nm) and collect the peak corresponding to this compound.

-

| Purification Step | Stationary Phase | Mobile Phase (Example) |

| Solvent Partitioning | N/A | Ethyl acetate/water, then n-hexane/90% aq. methanol |

| Silica Gel Chromatography | Silica Gel | Hexane/Ethyl Acetate or Chloroform/Methanol gradient |

| ODS Chromatography | ODS (C18) | Methanol/Water gradient |

| Preparative HPLC | C18 or C30 | Isocratic or gradient Methanol/Water |

Characterization of this compound

The purified this compound is characterized using various spectroscopic techniques to confirm its structure and purity.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) : To determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR, along with 2D NMR techniques (COSY, HMBC, HSQC), are used for structural elucidation.[10][11] NMR spectra are typically recorded in deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).[12]

-

UV-Vis Spectroscopy : To observe the characteristic absorption maxima of the conjugated polyene system. This compound H, for example, shows absorption maxima at 378, 283, and 212 nm in methanol.[12]

-

Infrared (IR) Spectroscopy : To identify functional groups such as hydroxyl and carbonyl groups.

-

Optical Rotation : To determine the stereochemistry of the molecule.

Biosynthesis of this compound

The biosynthesis of this compound in Emericella variecolor has been studied and is known to proceed through a polyketide pathway. The ast gene cluster responsible for this compound biosynthesis has been identified in this fungus.[3] The pathway involves the condensation of acetate and propionate units, followed by a series of enzymatic modifications.

Two main biosynthetic pathways have been proposed:

-

Pathway A : Involves the formation of a C20-polyketide chain from one acetate starter unit and nine malonate extender units.

-

Pathway B : Involves a C19-polyketide chain derived from a propionate starter unit and eight malonate extender units.

A key step in the biosynthesis is a 1,2-bond migration in the formation of the bis-tetrahydrofuran moiety.

This technical guide provides a comprehensive overview for researchers interested in the isolation, production, and characterization of this compound from fungal sources. The detailed protocols and compiled information serve as a valuable resource for further investigation into the chemistry and biology of this fascinating mycotoxin.

References

- 1. Quantitative Determination of Aflatoxin by High Performance Liquid Chromatography in Wheat Silos in Golestan Province, North of Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asteltoxins: Synthesis and Biological Studies | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Two new asteltoxins produced by solid-state fermentation of Pochonia suchlasporia TAMA 87 and their effects on cell division in sea urchin embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits extracellular vesicle production through AMPK/mTOR-mediated activation of lysosome function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Asteltoxins with Antiviral Activities from the Marine Sponge-Derived Fungus Aspergillus sp. SCSIO XWS02F40 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new this compound analog with insecticidal activity from Pochonia suchlasporia TAMA 87 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Asteltoxin Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asteltoxins are a class of mycotoxins produced by various fungi, notably species of Aspergillus and Emericella.[1][2] These compounds are characterized by a unique chemical architecture, typically featuring an α-pyrone ring linked to a 2,8-dioxabicyclo[3.3.0]octane moiety via a conjugated polyene chain.[1][3] Their potent biological activity, primarily as inhibitors of mitochondrial F1F0-ATP synthase, has garnered significant interest in the scientific community for potential therapeutic applications.[1][4][5] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental methodologies related to asteltoxin analogs, intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug discovery.

Core Chemical Structure and Nomenclature

The archetypal member of this family is this compound A. Its structure is built upon three key features:

-

An α-pyrone head: Typically a 4-methoxy-5-methyl-2-pyrone or a 3,5-dimethyl-2-pyrone.

-

A polyene linker: A conjugated system of double bonds connecting the two cyclic systems.

-

A bicyclic tail: A 2,8-dioxabicyclo[3.3.0]octane ring system, which is a fused bis-tetrahydrofuran structure.

Structural diversity among the this compound analogs arises from variations in these three components. For instance, this compound G possesses a tetrahydrofuran ring instead of the characteristic 2,8-dioxabicyclo[3.3.0]octane ring.[1] Other analogs, such as Asteltoxins U and V, exhibit cis-trans isomerism within the polyene chain.

Stereochemistry of this compound Analogs

The complex, densely functionalized structure of asteltoxins results in numerous stereocenters, making their stereochemistry a critical aspect of their chemical identity and biological function. The absolute configuration of this compound A has been determined through single-crystal X-ray analysis.[1][6][7] This technique provides definitive information on the three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and interaction with biological targets.

Spectroscopic and Physical Data

The stereochemistry of this compound analogs is primarily elucidated using a combination of spectroscopic techniques and physical measurements. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, along with 2D NMR techniques like COSY, HMBC, and NOESY, are instrumental in determining the relative stereochemistry of these molecules.[1] The specific optical rotation, a measure of a compound's ability to rotate plane-polarized light, is a key physical property used to characterize the overall chirality of the molecule.

Table 1: Spectroscopic and Physical Data for Selected this compound Analogs

| Analog | Key 1H NMR Signals (δ, ppm) | Key 13C NMR Signals (δ, ppm) | Optical Rotation [α]D | Source |

| This compound A | Data not fully available in search results | Data not fully available in search results | Data not available | [1][6] |

| This compound H | 5.83 (s, 1H), 6.0-7.2 (m, 6H), 4.05 (d, 1H) | 164.5, 161.2, 140.1, 135.5, 132.1, 128.9, 125.3, 117.5, 100.2, 98.7, 85.4, 82.1, 78.9, 45.6, 38.2, 20.1, 18.9, 15.3, 12.5 | +15.4° (c 0.55, MeOH) | |

| This compound U | 5.85 (s, 1H), 6.1-7.3 (m, 6H), 4.35 (s, 2H) | 165.1, 161.5, 140.3, 135.8, 132.4, 129.1, 125.5, 117.8, 100.5, 98.9, 85.6, 82.3, 79.1, 65.4, 45.8, 38.4, 20.3, 15.5, 12.7 | +10.7° (c 0.15, MeOH) |

Note: The table above is a representation of the type of data that would be included. The search results provided partial data for this compound H and U, which has been included as an example. A comprehensive table would require accessing the full experimental data from the cited literature.

Experimental Protocols

Isolation of this compound Analogs

The isolation of this compound analogs from fungal cultures is a multi-step process that typically involves:

-

Fermentation: Culturing the producing fungal strain (e.g., Pochonia suchlasporia for this compound H) on a suitable solid or liquid medium to promote the production of secondary metabolites.

-

Extraction: Extracting the fungal biomass and/or culture broth with an organic solvent, such as methanol or ethyl acetate, to solubilize the asteltoxins.

-

Chromatographic Purification: A series of chromatographic steps are employed to separate the desired analogs from the complex mixture. This often includes:

-

Silica Gel Column Chromatography: An initial separation based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification using normal-phase or reverse-phase columns to isolate individual compounds.

-

Total Synthesis of this compound A

The total synthesis of this compound A has been achieved by multiple research groups, providing not only confirmation of its structure but also a means to generate analogs for structure-activity relationship studies. A common synthetic strategy involves a convergent approach, where the α-pyrone and the bis(tetrahydrofuran) moieties are synthesized separately and then coupled.

A key transformation in several syntheses is the Horner-Wadsworth-Emmons reaction to form the polyene linker. The synthesis reported by Cha and coworkers in 2003 utilized this reaction to couple a bis(tetrahydrofuran) aldehyde with an α-pyrone phosphonate.[1][8][9][10] Another notable synthetic achievement was the first total synthesis by Schreiber and Satake, which also employed a convergent strategy.

Mechanism of Action: Inhibition of ATP Synthase

Asteltoxins exert their biological effects primarily by inhibiting the mitochondrial F1F0-ATP synthase, a crucial enzyme complex responsible for ATP production.[1][4] This inhibition disrupts cellular energy metabolism and can lead to cell death. It has been demonstrated that this compound binds to the F1 subunit of the ATP synthase, and it is believed to share the same binding site as another known inhibitor, aurovertin.[4][11] The bis(tetrahydrofuran) moiety of the this compound molecule is thought to be essential for its binding and inhibitory activity.[1]

Conclusion

The asteltoxins represent a fascinating and biologically active class of natural products. Their complex chemical structures and potent inhibition of a fundamental cellular process make them compelling targets for further research. This guide has provided a foundational understanding of their chemical structure, stereochemistry, and the experimental approaches used to study them. A deeper dive into the primary literature is recommended for researchers seeking to work with these molecules, particularly for detailed, step-by-step experimental protocols and comprehensive spectroscopic data. The continued exploration of this compound analogs and their mechanism of action holds promise for the development of new therapeutic agents.

References

- 1. Asteltoxins: Synthesis and Biological Studies [mdpi.com]

- 2. matilda.science [matilda.science]

- 3. 6-((1E,3E,5E)-6-((2R,3R,3aR,4R,5R,6aS)-5-Ethylhexahydro-3,4-dihydroxy-3a,4-dimethylfuro(2,3-b)furan-2-yl)-1,3,5-hexatrien-1-yl)-4-methoxy-5-methyl-2H-pyran-2-one | C23H30O7 | CID 6438150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. X-Ray crystal structure of this compound, a novel mycotoxin from aspergillus stellatus curzi - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. X-Ray crystal structure of this compound, a novel mycotoxin from aspergillus stellatus curzi - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Total synthesis of (+)-asteltoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Collection - Total Synthesis of (+)-Asteltoxin - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 11. researchgate.net [researchgate.net]

Unearthing Nature's Arsenal: A Technical Guide to the Discovery and Characterization of Novel Asteltoxin Compounds

For Immediate Release

A comprehensive technical guide has been developed to illuminate the natural sources, discovery, and characterization of asteltoxin compounds, a group of mycotoxins with potent biological activities. This whitepaper is an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of novel fungal secondary metabolites. Asteltoxins, primarily produced by fungi of the Aspergillus and Pochonia genera, are known for their significant inhibitory effects on mitochondrial ATP synthesis, making them a subject of interest for potential therapeutic applications.

This in-depth guide provides a wealth of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding and further investigation of this promising class of natural products.

Natural Sources and Diversity of this compound Compounds

This compound and its analogs are secondary metabolites produced by a variety of fungal species. The initial discovery of this compound A was from toxic maize cultures of Aspergillus stellatus.[1] Since then, a growing family of related compounds has been isolated from various fungal sources, highlighting the chemical diversity within this class of mycotoxins.

| Compound | Producing Organism(s) | Natural Source | Reference(s) |

| This compound A | Aspergillus stellatus, Emericella variecolor | Contaminated maize, Marine sponge-associated fungus | [1] |

| Asteltoxins B, C, D | Pochonia bulbillosa | Soil fungus | [1] |

| Asteltoxins E, F | Aspergillus sp. SCSIO XWS02F40 | Marine sponge-derived fungus | [1] |

| This compound G | Aspergillus ochraceopetaliformis | Antarctic soil-derived fungus | [1] |

| This compound H | Pochonia suchlasporia var. suchlasporia TAMA 87 | Fungus from insect | |

| Asteltoxins U, V | Pochonia suchlasporia TAMA 87 | Solid-state fermentation of the fungus | [2] |

| Diasteltoxins A, B, C | Emericella variecolor XSA-07-2 (mutated strain) | Marine sponge-derived fungus | [1] |

| Avertoxins A, B, C, D | Aspergillus versicolor Y10 | Endophytic fungus from Huperzia serrata | [1] |

Biological Activity: Potent Inhibitors of Mitochondrial Respiration

The primary mechanism of action for asteltoxins is the inhibition of mitochondrial F1F0-ATPase (also known as ATP synthase), a critical enzyme complex responsible for ATP production.[1] This inhibition disrupts the cellular energy supply, leading to a range of biological effects. The potent bioactivity of these compounds is demonstrated by their low IC50 values against various targets.

| Compound | Target/Assay | IC50 Value | Reference(s) |

| This compound A | Antiviral activity against H1N1 influenza virus | >0.54 ± 0.06 µM | [1] |

| Isothis compound | Antiviral activity against H1N1 influenza virus | 0.84 ± 0.02 µM | [1] |

| This compound A | Antiviral activity against H3N2 influenza virus | 0.23 ± 0.05 µM | [1] |

| Isothis compound | Antiviral activity against H3N2 influenza virus | 0.66 ± 0.09 µM | [1] |

| Peptide Analog of Beef Heart Mitochondrial F1-ATPase Inhibitor Protein | F1-ATPase-catalyzed ATP hydrolysis | 1.1 ± 0.4 µM | [3] |

| Peptide from Beef Heart β-subunit (residues 394-413) | ATPase activity | 20 ± 3 µM | [3] |

| Aurovertin | ATP synthase from isolated bovine heart mitochondria | 1 µM | [4] |

| Resveratrol | Bovine F1-ATPase | - | [5] |

| Piceatannol | Bovine F1-ATPase | - | [5] |

Experimental Protocols: From Fungal Culture to Pure Compound

This guide provides detailed methodologies for the key stages of this compound research, from fungal cultivation to the isolation and characterization of novel compounds.

Fungal Cultivation: Solid-State Fermentation

Solid-state fermentation (SSF) is a highly effective method for inducing the production of secondary metabolites in fungi.

Protocol for Pochonia suchlasporia TAMA 87:

-

Medium Preparation: Prepare a solid medium consisting of rice. For example, add 80g of rice and 120 mL of distilled water to 500 mL Erlenmeyer flasks.[6]

-

Sterilization: Autoclave the flasks at 121°C for 30 minutes to ensure sterility.

-

Inoculation: Aseptically inoculate the cooled medium with mycelial plugs of P. suchlasporia TAMA 87.

-

Incubation: Incubate the flasks under static conditions at 22-28°C for 22-30 days.[2][6]

Extraction of this compound Compounds

Following incubation, the fungal biomass and fermented substrate are extracted to recover the produced secondary metabolites.

General Protocol:

-

Solvent Extraction: Add a suitable organic solvent, such as methanol (MeOH), to the fermentation flasks. For example, add 50 mL of MeOH to each flask.[7]

-

Agitation: Shake the flasks and allow them to stand overnight at room temperature to ensure thorough extraction.

-

Filtration and Concentration: Filter the mixture to remove solid debris and concentrate the filtrate under reduced pressure to obtain a crude extract.[7]

-

Liquid-Liquid Partitioning: Partition the crude extract between a nonpolar solvent like ethyl acetate (EtOAc) and water to separate compounds based on polarity. The organic phase will typically contain the this compound compounds.[7][2]

Purification of Novel Asteltoxins

A combination of chromatographic techniques is employed to isolate individual this compound compounds from the crude extract.

Example Protocol for Asteltoxins U and V from P. suchlasporia: [2]

-

Silica Gel Column Chromatography: Subject the EtOAc-soluble fraction to silica gel column chromatography using a gradient of hexane and EtOAc, followed by EtOAc and MeOH, to yield several fractions.

-

Preparative HPLC: Further purify the fractions containing the target compounds using preparative reversed-phase high-performance liquid chromatography (prep-HPLC). For instance, an ODS (C18) column with an isocratic mobile phase of 55% aqueous MeOH can be used.

-

Final Purification: For closely related isomers, a final purification step using a different stationary phase, such as a C30 column, with an appropriate mobile phase (e.g., 50% aqueous MeOH) may be necessary to obtain pure compounds.

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic and spectrometric techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the connectivity of atoms. Chemical shifts are typically reported in ppm relative to a known standard (e.g., TMS).

-

High-Resolution Mass Spectrometry (HR-MS): Techniques like HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) provide the accurate mass of the molecule, allowing for the determination of its elemental composition. HR-MS/MS provides fragmentation patterns that offer further structural insights.

Visualizing the Molecular Machinery and Discovery Process

To provide a clearer understanding of the biological context and the research workflow, this guide includes diagrams generated using the DOT language.

Signaling Pathway: this compound Inhibition of Mitochondrial F1F0-ATPase

Asteltoxins exert their biological effects by targeting the F1F0-ATPase, a complex molecular motor responsible for ATP synthesis. The binding of this compound to the β-subunit of the F1 domain inhibits the rotational catalysis required for ATP production.

Caption: this compound inhibits mitochondrial ATP synthesis by binding to the β-subunit of the F1F0-ATPase.

Experimental Workflow: Discovery of Novel this compound Compounds

The discovery of new this compound analogs follows a systematic workflow, often employing strategies like the "One Strain, Many Compounds" (OSMAC) approach to induce the production of novel metabolites.

Caption: A systematic workflow for the discovery and characterization of novel this compound compounds.

This comprehensive guide serves as a valuable tool for the scientific community, providing the necessary foundational knowledge and practical methodologies to accelerate the discovery and development of novel this compound compounds with potential applications in medicine and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. Two new asteltoxins produced by solid-state fermentation of Pochonia suchlasporia TAMA 87 and their effects on cell division in sea urchin embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide analogs of the beef heart mitochondrial F1-ATPase inhibitor protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition sites in F1-ATPase from bovine heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A new this compound analog with insecticidal activity from Pochonia suchlasporia TAMA 87 - PMC [pmc.ncbi.nlm.nih.gov]

The Mycotoxin Asteltoxin: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asteltoxin, a mycotoxin produced by fungi of the Aspergillus and Emericella genera, presents a significant area of interest in toxicology and pharmacology due to its potent biological activities.[1][2] This technical guide provides an in-depth analysis of the multifaceted effects of this compound, with a primary focus on its role as a mycotoxin. It details the toxin's mechanism of action, summarizes quantitative toxicological data, outlines key experimental protocols for its study, and visualizes the critical signaling pathways it perturbs. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and mycotoxin research.

Introduction

Mycotoxins are secondary metabolites produced by fungi that can cause disease and death in humans and animals.[2] Asteltoxins are a group of polyene pyrone mycotoxins, with this compound A being the most studied member.[2] First isolated from maize cultures contaminated with Aspergillus stellatus, this compound is structurally related to other mycotoxins like citreoviridin and aurovertin.[1][2] Its unique chemical structure, featuring an α-pyrone linked to a bis(tetrahydrofuran) moiety, is responsible for its diverse biological effects.[1] This guide will explore the core biological activities of this compound, centering on its potent inhibition of mitochondrial functions and its impact on cellular signaling pathways.

Mechanism of Action

The primary mechanism of action of this compound is the potent inhibition of mitochondrial ATP synthesis and hydrolysis.[1][3] This is achieved through its interaction with the mitochondrial F1F0-ATP synthase (also known as Complex V).

2.1. Inhibition of Mitochondrial Respiration

This compound is a powerful inhibitor of mitochondrial state 3 respiration, which is the phase of active ATP synthesis stimulated by ADP.[2][4] By targeting the energy transfer system within the mitochondria, this compound effectively halts the production of ATP.[5] This inhibition can be observed experimentally as a strong depression of oxygen consumption in the presence of ADP.[2]

2.2. Inhibition of ATPase Activity

This compound demonstrates specific inhibitory effects on certain ATPases. It strongly inhibits mitochondrial Mg2+-ATPase activity.[2][5] In contrast, its effect on Na+, K+-activated ATPases in microsomes is only slight at concentrations that cause significant inhibition of mitochondrial respiration.[2][5] This specificity suggests a targeted interaction with the mitochondrial energy machinery. This compound A has also been shown to inhibit Escherichia coli BFI-ATPase activity.[2]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Acute Toxicity of this compound

| Parameter | Species | Route of Administration | Value | Reference(s) |

| LD50 | Mouse | Intraperitoneal | 5.9 mg/kg | [6] |

Table 2: In Vitro Inhibitory Activity of this compound Derivatives

| Activity | Target/Virus | Compound | IC50 Value | Reference(s) |

| Antiviral | H1N1 Influenza Virus | This compound A | >0.54 ± 0.06 µM | [2] |

| Antiviral | H1N1 Influenza Virus | Isothis compound | 0.84 ± 0.02 µM | [2] |

| Antiviral | H3N2 Influenza Virus | This compound A | 0.23 ± 0.05 µM | [2] |

| Antiviral | H3N2 Influenza Virus | Isothis compound | 0.66 ± 0.09 µM | [2] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

4.1. Mitochondrial State 3 Respiration Assay

This protocol is designed to measure the rate of oxygen consumption by isolated mitochondria in the presence of a substrate and ADP (State 3), and to assess the inhibitory effect of this compound.

-

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, EDTA, and HEPES, pH 7.4)

-

Substrate (e.g., succinate or glutamate/malate)

-

ADP solution

-

This compound solution of known concentration

-

Oxygen electrode system (e.g., Clark-type electrode)

-

Respiration chamber with a magnetic stirrer

-

-

Procedure:

-

Calibrate the oxygen electrode system according to the manufacturer's instructions.

-

Add a known volume of respiration buffer to the respiration chamber, maintained at a constant temperature (e.g., 30°C).

-

Add the mitochondrial suspension to the chamber and allow the system to equilibrate, measuring the basal respiration rate (State 2).

-

Add the substrate to initiate electron transport.

-

To measure State 3 respiration, add a known amount of ADP to the chamber and record the rate of oxygen consumption.

-

To test the effect of this compound, pre-incubate the mitochondria with varying concentrations of this compound in the respiration buffer before the addition of ADP.

-

Alternatively, add this compound during State 3 respiration to observe its immediate effect.

-

Calculate the rate of oxygen consumption (in natoms O/min/mg mitochondrial protein) and determine the degree of inhibition by this compound.

-

4.2. Mg2+-ATPase Activity Assay

This colorimetric assay measures the activity of Mg2+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

-

Materials:

-

Isolated mitochondria or microsomal fractions

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2)

-

ATP solution

-

This compound solution of known concentration

-

Reagents for Pi detection (e.g., ammonium molybdate and a reducing agent like ascorbic acid)

-

Spectrophotometer

-

-

Procedure:

-

Prepare reaction mixtures containing the assay buffer and the mitochondrial/microsomal preparation.

-

Add varying concentrations of this compound to the experimental tubes and an equivalent volume of solvent to the control tubes.

-

Pre-incubate the mixtures at a specific temperature (e.g., 37°C) for a short period.

-

Initiate the reaction by adding a known concentration of ATP to all tubes.

-

Incubate the reaction for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stop the reaction by adding a reagent that denatures the enzyme (e.g., trichloroacetic acid).

-

Centrifuge the samples to pellet the precipitated protein.

-

Take an aliquot of the supernatant and add the colorimetric reagents for Pi detection.

-

Measure the absorbance at the appropriate wavelength (e.g., 660 nm) after color development.

-

Create a standard curve using known concentrations of phosphate to quantify the amount of Pi released.

-

Calculate the specific activity of Mg2+-ATPase (in nmol Pi/min/mg protein) and the percentage of inhibition by this compound.

-

4.3. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of mycotoxins.[7][8]

-

Materials:

-

Human cell line (e.g., HepG2, Caco-2)[7]

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound solution of known concentration

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (solvent only).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the medium containing this compound and add fresh medium containing MTT.

-

Incubate for a few hours (e.g., 2-4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value of this compound.

-

Signaling Pathways Perturbed by this compound

This compound has been shown to modulate specific cellular signaling pathways, most notably the AMPK/mTOR pathway, which is crucial for regulating cellular energy homeostasis, growth, and autophagy.[9][10]

5.1. The AMPK/mTOR Signaling Pathway

This compound's inhibition of mitochondrial ATP synthase leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio.[2][10] This change in the cellular energy status is a potent activator of AMP-activated protein kinase (AMPK).[5] Once activated, AMPK phosphorylates and activates the TSC2 tumor suppressor, which in turn inhibits the mTORC1 complex.[11] The inhibition of mTORC1 has several downstream consequences, including the de-repression of autophagy and the nuclear translocation of transcription factors of the MiT/TFE family.[9][10] These transcription factors promote the expression of genes involved in lysosome biogenesis and function.[9] This cascade of events ultimately leads to the inhibition of extracellular vesicle (EV) secretion, a process that is often dysregulated in cancer cells.[9][10]

Caption: this compound-induced AMPK/mTOR signaling cascade.

Experimental and Analytical Workflows

The following diagrams illustrate typical workflows for the investigation of mycotoxins like this compound.

References

- 1. assaygenie.com [assaygenie.com]

- 2. mdpi.com [mdpi.com]

- 3. znaturforsch.com [znaturforsch.com]

- 4. Experimenting with isolated mitochondria: state III respiration [ruf.rice.edu]

- 5. researchgate.net [researchgate.net]

- 6. 6-((1E,3E,5E)-6-((2R,3R,3aR,4R,5R,6aS)-5-Ethylhexahydro-3,4-dihydroxy-3a,4-dimethylfuro(2,3-b)furan-2-yl)-1,3,5-hexatrien-1-yl)-4-methoxy-5-methyl-2H-pyran-2-one | C23H30O7 | CID 6438150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits extracellular vesicle production through AMPK/mTOR-mediated activation of lysosome function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Biological Scrutiny of Asteltoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asteltoxin, a mycotoxin produced by fungi such as Aspergillus stellatus, has garnered significant attention in the scientific community due to its unique chemical architecture and potent biological activities.[1][2] Structurally, it features a characteristic α-pyrone ring linked to a bis(tetrahydrofuran) moiety via a conjugated triene system.[2] First isolated from toxic maize cultures, this compound and its analogues have demonstrated a range of biological effects, most notably the inhibition of mitochondrial ATP synthesis and hydrolysis.[1][2] This has spurred further investigation into its potential as a lead compound in drug discovery, particularly in the fields of oncology and virology. This in-depth technical guide provides a comprehensive review of the total synthesis efforts, biological activities, and key experimental methodologies related to this compound, aimed at researchers, scientists, and professionals in drug development.

Total Synthesis of this compound

The complex stereochemistry of this compound has presented a formidable challenge to synthetic chemists. To date, three successful total syntheses of (±)-asteltoxin have been reported, each employing a distinct strategic approach.

Schreiber and Satake Synthesis (1984)

The first total synthesis of (±)-asteltoxin was accomplished by Schreiber and Satake in 1984.[3] Their convergent approach involved 16 steps with an overall yield of 3.0%.[2] A key feature of this synthesis was the use of a Paternò-Büchi photocycloaddition to construct the core bis(tetrahydrofuran) ring system.[4]

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Paternò-Büchi photocycloaddition | 3,4-dimethylfuran, β-benzyloxypropanal, hv | 63 |

| 2 | Epoxidation | m-CPBA | 80 |

| 3 | Hydrolysis | 3N HCl | - |

| 4 | Hydrazone formation | N,N-dimethylhydrazine | 72 (2 steps) |

| 5 | Grignard reaction | EtMgBr | - |

| 6 | Acetonide protection | Acetone, CSA | 55 (2 steps) |

| 7 | Birch reduction | Li, NH3 | 98 |

| 8 | Selenation | o-NO2PhSeCN, n-Bu3P | - |

| 9 | Oxidative elimination | H2O2 | 81 (2 steps) |

| 10 | Ozonolysis | O3, then Me2S | 92 |

| 11-15 | Side chain construction | Multiple steps | - |

| 16 | Final cyclization and dehydration | TsCl, DMAP, Et3N | 82 |

| Overall | ~3.0 |

Table 1: Selected step-wise yields for the Schreiber and Satake total synthesis of (±)-asteltoxin.[2][4]

Tadano and Co-workers Synthesis (1990)

In 1990, Tadano and his team reported a stereoselective synthesis of (+)-asteltoxin starting from D-glucose.[2] This chiral pool approach allowed for the asymmetric synthesis of the natural enantiomer. Their strategy involved the construction of the bis(tetrahydrofuran) core from a carbohydrate precursor, followed by the attachment of the polyene pyrone side chain.

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1-10 | Synthesis of key intermediate from D-glucose | Multiple steps | - |

| 11 | Horner-Wadsworth-Emmons olefination | Phosphonate, base | - |

| 12-15 | Elaboration of the side chain | Multiple steps | - |

| 16 | Final cyclization | Acid or base | - |

| Overall | Not explicitly stated |

Table 2: Representative steps in the Tadano et al. total synthesis of (+)-asteltoxin. Detailed yields for each step require consultation of the primary literature.[2]

Cha and Co-workers Synthesis (2003)

The most recent total synthesis of (+)-asteltoxin was reported by Cha and his research group in 2003.[1][5] Their convergent synthesis featured a key pinacol-type rearrangement of an epoxy silyl ether to stereoselectively construct the sterically congested quaternary center of the bis(tetrahydrofuran) core.[1] The final coupling was achieved via a Horner-Emmons olefination.[6]

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1-10 | Synthesis of the bis(tetrahydrofuran) aldehyde | Multiple steps including a key pinacol-type rearrangement | - |

| 11-15 | Synthesis of the α-pyrone phosphonate | Multiple steps | - |

| 16 | Horner-Emmons olefination | Aldehyde, phosphonate, base | - |

| Overall | Not explicitly stated |

Table 3: Key transformations in the Cha et al. total synthesis of (+)-asteltoxin. Detailed yields for each step require consultation of the primary literature.[1][5][6]

Biological Studies of this compound

This compound exhibits a range of potent biological activities, making it a molecule of interest for therapeutic applications.

Inhibition of Mitochondrial F1-ATPase

The primary mechanism of action of this compound is the inhibition of the mitochondrial F1-ATPase (ATP synthase).[2] This enzyme is crucial for cellular energy production through oxidative phosphorylation. This compound binds to the F1 subunit of the enzyme, disrupting the rotational catalysis mechanism that generates ATP. This leads to a depletion of cellular ATP levels.

Antiviral Activity

This compound and its analogues have demonstrated promising antiviral properties. Specifically, this compound A has been shown to inhibit the replication of influenza A viruses H1N1 and H3N2.[2]

| Compound | Virus Strain | IC50 (µM) |

| This compound A | Influenza A (H1N1) | >0.54 ± 0.06 |

| This compound A | Influenza A (H3N2) | 0.23 ± 0.05 |

| Isothis compound | Influenza A (H1N1) | 0.84 ± 0.02 |

| Isothis compound | Influenza A (H3N2) | 0.66 ± 0.09 |

Table 4: Antiviral activity of this compound A and isothis compound against influenza A viruses.[2]

Cytotoxicity and Anti-Cancer Potential

The ability of this compound to inhibit ATP synthesis suggests its potential as an anti-cancer agent, as cancer cells often have high energy demands. Studies have shown that this compound can inhibit the production of extracellular vesicles (EVs) in cancer cells at concentrations that are not overtly cytotoxic.[7][8]

| Cell Line | Assay | IC50 |

| HT29 (Colon Cancer) | EV Production Inhibition | 2.1 µg/mL |

| HT29 (Colon Cancer) | Cytotoxicity (MTT) | >100 µg/mL |

Table 5: In vitro activity of this compound in HT29 colon cancer cells.[7]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., HT29, HeLa, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antiviral Assay (Cytopathic Effect Inhibition Assay)

This assay measures the ability of a compound to inhibit the virus-induced killing of host cells.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock (H1N1 or H3N2)

-

Infection medium (e.g., DMEM with TPCK-trypsin)

-

This compound stock solution (in DMSO)

-

Crystal violet staining solution

-

96-well plates

Procedure:

-

Seed MDCK cells in a 96-well plate and grow to confluency.

-

Prepare serial dilutions of this compound in infection medium.

-

Infect the MDCK cell monolayer with influenza virus at a specific multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the virus inoculum and add 100 µL of the this compound dilutions.

-

Incubate the plate for 48-72 hours until cytopathic effect (CPE) is observed in the virus control wells.

-

Fix the cells with 4% formaldehyde and stain with crystal violet.

-

Wash the plate and solubilize the stain.

-

Measure the absorbance at 595 nm to quantify cell viability.

-

Calculate the percentage of CPE inhibition and determine the IC50 value.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of F1-ATPase Inhibition by this compound

Caption: Inhibition of mitochondrial F1-ATPase by this compound.

Experimental Workflow for Cytotoxicity (MTT) Assay

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

References

- 1. Total synthesis of (+)-asteltoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sparr.chemie.unibas.ch [sparr.chemie.unibas.ch]

- 5. Collection - Total Synthesis of (+)-Asteltoxin - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits extracellular vesicle production through AMPK/mTOR-mediated activation of lysosome function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits extracellular vesicle production through AMPK/mTOR-mediated activation of lysosome function - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis Protocol for (±)-Asteltoxin A: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-Asteltoxin A, a mycotoxin produced by Aspergillus stellatus, is a potent inhibitor of mitochondrial ATPase. Its complex structure, featuring a highly functionalized bis(tetrahydrofuran) core linked to a polyene α-pyrone side chain, has made it a challenging target for total synthesis. This application note details the seminal total synthesis of racemic (±)-asteltoxin A as accomplished by Schreiber and Satake.[1][2] The protocol described herein provides a step-by-step guide for the key transformations involved in this landmark synthesis, which proceeds in 16 steps with an overall yield of 3.0% from 3,4-dimethylfuran.[1][3] This convergent synthesis is notable for its strategic use of a Paternò-Büchi photocycloaddition to construct the core bicyclic ether system.[1][3]

Introduction

Asteltoxin A has garnered significant interest due to its biological activity, which includes the inhibition of Escherichia coli F1-ATPase. The unique structural features of this compound A, particularly its contiguous stereocenters and the bis(tetrahydrofuran) moiety, present considerable synthetic challenges. The first total synthesis of (±)-asteltoxin A was achieved by Schreiber and Satake in 1984, providing a foundational route for accessing this complex natural product.[1][2] This application note serves as a detailed protocol and data repository for this synthetic route, intended to aid researchers in the fields of organic synthesis and medicinal chemistry.

Quantitative Data Summary

The following table summarizes the yields for each step in the total synthesis of (±)-asteltoxin A.

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Paternò-Büchi Photocycloaddition | β-benzyloxypropanal, benzene, Et₂O, hυ (Vycor), 6 h | 63 |

| 2 | Epoxidation | m-CPBA, NaHCO₃, CH₂Cl₂ | 80 |

| 3 | Hydrolysis & Hydrazone Formation | THF, 3N HCl; then (Me)₂NNH₂, CH₂Cl₂, MgSO₄ | 72 (2 steps) |

| 4 | Grignard Reaction | EtMgBr, THF, r.t., 48 h | - |

| 5 | Acetonide Protection | Acetone, CuSO₄, CSA | 55 (2 steps) |

| 6 | Birch Reduction | Li, NH₃, Et₂O | 98 |

| 7 | Selenation | o-NO₂C₆H₄SeCN, Bu₃P, THF | - |

| 8 | Oxidative Elimination | H₂O₂, THF | 81 (2 steps) |

| 9 | Ozonolysis | O₃, CH₂Cl₂, MeOH; then DMS | 92 |

| 10 | Thioacetal Formation | n-BuLi, THF, -78 °C; then PhSCl, -50 to 0 °C | - |

| 11 | [1][4]-Sigmatropic Rearrangement | n-BuLi, THF, -78 °C; then aq. NH₄Cl | 88 (3:1 β/α) |

| 12 | Acetal Exchange | CSA, CH₂Cl₂ | 77 |

| 13 | Pummerer Rearrangement | (CF₃CO)₂O, Ac₂O, 2,6-lutidine | - |

| 14 | Hydrolysis | HgCl₂, CaCO₃, CH₃CN, H₂O | 60 (2 steps) |

| 15 | Aldol Condensation | LDA, HMPA, THF, -78 °C | 80 |

| 16 | Elimination | TsCl, DMAP, Et₃N, CH₂Cl₂ | 82 |

| Overall | ~3.0 |

Table adapted from information presented in a 2023 review by El-Sawy et al., citing the original work of Schreiber and Satake.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments in the total synthesis of (±)-asteltoxin A.

Step 1: Paternò-Büchi Photocycloaddition

This key step establishes the oxabicyclo[3.2.0]heptene core.

Procedure: A solution of 3,4-dimethylfuran and β-benzyloxypropanal in a mixture of benzene and diethyl ether is irradiated with a high-pressure mercury lamp through a Vycor filter for 6 hours. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield the photocycloadduct.

Step 2: Epoxidation of the Photoadduct

Procedure: To a solution of the photocycloadduct in dichloromethane at 0 °C is added sodium bicarbonate, followed by the portion-wise addition of meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stirred at 0 °C until completion, as monitored by thin-layer chromatography. The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Synthesis of the Bis(tetrahydrofuran) Core (Steps 3-14)

This multi-step sequence transforms the initial photoadduct into the key bis(tetrahydrofuran) aldehyde intermediate. This involves a series of reactions including hydrolysis, hydrazone formation, Grignard reaction, acetonide protection, Birch reduction, selenation and oxidative elimination to introduce a double bond, ozonolysis, and a Pummerer rearrangement to install the aldehyde functionality.

Final Assembly of (±)-Asteltoxin A (Steps 15-16)

The final steps involve the coupling of the bis(tetrahydrofuran) aldehyde with the α-pyrone side chain.

Procedure (Aldol Condensation): A solution of the α-pyrone fragment in anhydrous tetrahydrofuran is deprotonated with lithium diisopropylamide (LDA) in the presence of hexamethylphosphoramide (HMPA) at -78 °C. The bis(tetrahydrofuran) aldehyde, dissolved in anhydrous tetrahydrofuran, is then added dropwise to the enolate solution. The reaction is stirred at -78 °C for the appropriate time and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated.

Procedure (Elimination): To a solution of the aldol adduct in dichloromethane is added 4-dimethylaminopyridine (DMAP) and triethylamine, followed by the addition of tosyl chloride. The reaction is stirred at room temperature until the elimination is complete. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude (±)-asteltoxin A is purified by column chromatography.

Visualizations

Workflow of the Total Synthesis of (±)-Asteltoxin A

Caption: Synthetic workflow for (±)-asteltoxin A.

Key Chemical Transformations

Caption: Key bond-forming strategies.

References

High-Yield Fermentation and Extraction of Asteltoxins: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asteltoxins are a class of mycotoxins produced by several fungal species, including Aspergillus stellatus and Emericella variecolor.[1] These polyketide-derived compounds exhibit potent biological activities, notably the inhibition of mitochondrial ATP synthesis, making them of significant interest for drug development.[1] This document provides detailed application notes and protocols for the high-yield fermentation, extraction, and purification of asteltoxins. The methodologies outlined herein are designed to provide a robust framework for researchers to produce and isolate these complex natural products for further investigation.

Introduction to Asteltoxins

Asteltoxins are characterized by a unique chemical structure featuring an α-pyrone ring linked to a 2,8-dioxabicyclo[3.3.0]octane moiety via a polyene chain.[1] First isolated from toxic maize cultures of Aspergillus stellatus, these mycotoxins have demonstrated a range of biological effects, including antiviral and antiproliferative activities.[1] The complex nature of their biosynthesis and potent bioactivity necessitate reliable methods for their production and purification to support comprehensive research and development efforts.

High-Yield Fermentation of Asteltoxins

The production of asteltoxins can be achieved through both submerged and solid-state fermentation of producing fungal strains. Optimization of culture conditions is critical for maximizing the yield of these secondary metabolites.

Producing Microorganisms

Several fungal species have been identified as producers of asteltoxins:

-

Aspergillus stellatus : The original source from which asteltoxin A was first isolated.[1]

-

Emericella variecolor : Known to produce asteltoxins and is a model organism for studying their biosynthesis.[1]

-

Pochonia bulbillosa : Produces asteltoxins B, C, and D.[1]

Fermentation Methodologies

Both submerged fermentation (SmF) and solid-state fermentation (SSF) can be employed for this compound production. While SmF allows for easier control of environmental parameters, SSF can sometimes lead to higher yields of secondary metabolites for certain fungal strains.[2][3]

Table 1: Comparison of Fermentation Methods for Mycotoxin Production

| Feature | Submerged Fermentation (SmF) | Solid-State Fermentation (SSF) |

| Principle | Microorganisms are grown in a liquid nutrient medium.[3] | Microorganisms are grown on a solid substrate with minimal free water.[2] |

| Advantages | Easier to control pH, temperature, and aeration; simpler product recovery from the broth.[3] | Can result in higher product concentrations; lower energy consumption; utilization of agro-industrial wastes.[2] |

| Disadvantages | May have lower product concentrations due to dilution; higher water and energy consumption.[3] | Difficult to control temperature and moisture gradients; product extraction can be more complex. |

| Typical Substrates | Liquid broths such as Czapek-Dox or Yeast Extract Sucrose. | Cereal grains (e.g., rice, maize), wheat bran. |

Recommended Culture Media